molecular formula C32H33FO9S B15126614 Cagliflozin Impurity 12

Cagliflozin Impurity 12

Cat. No.: B15126614
M. Wt: 612.7 g/mol
InChI Key: XYBGJUIUCFENGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cagliflozin Impurity 12 is a byproduct formed during the synthesis of Cagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . Impurities like this compound are crucial to identify and analyze to ensure the purity and efficacy of the final pharmaceutical product.

Preparation Methods

The preparation of Cagliflozin Impurity 12 involves several synthetic routes and reaction conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection, followed by the addition of n-butyllithium solution at a controlled reaction temperature. Dry carbon dioxide gas is then introduced into the reaction system, and the mixture is heated to room temperature for two hours. The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted, dried, concentrated, and purified . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.

Chemical Reactions Analysis

Cagliflozin Impurity 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and n-butyllithium for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield canagliflozin peroxide, a key impurity in canagliflozin tablets .

Scientific Research Applications

Cagliflozin Impurity 12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification of pharmaceutical compounds. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of canagliflozin and its impurities . Industrially, it is essential for quality control and ensuring the safety and efficacy of pharmaceutical products .

Comparison with Similar Compounds

Cagliflozin Impurity 12 can be compared with other impurities and related compounds such as dapagliflozin and empagliflozin. These compounds are also SGLT2 inhibitors used to manage type 2 diabetes mellitus . this compound is unique due to its specific chemical structure and formation during the synthesis of canagliflozin . Understanding these differences is crucial for developing effective and safe pharmaceutical products.

Similar Compounds

  • Dapagliflozin
  • Empagliflozin
  • Canagliflozin Peroxide

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGJUIUCFENGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33FO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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